molecular formula C11H13ClN2 B8547705 2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine

2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B8547705
M. Wt: 208.69 g/mol
InChI Key: MJACLYQWDMESLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C11H13ClN2/c1-11(2,3)9-6-8-7(13-9)4-5-10(12)14-8/h4-6,13H,1-3H3

InChI Key

MJACLYQWDMESLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude N-[6-chloro-2-(3,3-dimethyl-but-1-ynyl)-pyridin-3-yl]-butyramide (16 g) in DMF (150 mL) was added t-BuOK (12.4 g, 110 mmol) at room temperature. The mixture was heated at 70° C. for 1 hour. The solvent was removed by evaporation under vacuum. Water (100 mL) and ethyl acetate (200 mL) were added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give the crude product, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 10:1) to give 2-tert-butyl-5-chloro-1H-pyrrolo[3,2-b]pyridine (10.8 g, two steps: 94%). 1H NMR (CDCl3, 400 MHz) δ 8.52 (brs, 1H), 7.28 (d, J=8.4 Hz, 1H), 7.02 (d, J=8.4 Hz, 1H), 6.37 (d, J=2.0 Hz, 1H), 1.40 (s, 9H).
Name
N-[6-chloro-2-(3,3-dimethyl-but-1-ynyl)-pyridin-3-yl]-butyramide
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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